molecular formula C17H13NO3 B11842422 Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate CAS No. 90034-84-7

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate

Cat. No.: B11842422
CAS No.: 90034-84-7
M. Wt: 279.29 g/mol
InChI Key: CSNSBMOARLEZRH-UHFFFAOYSA-N
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Description

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate is a quinoline derivative with a molecular formula of C${23}$H${17}$NO$_{2}$ (molecular weight: 339.39 g/mol). Synthesized via ethyl acetate-hexane extraction and characterized by $^1$H NMR and ESI HRMS, this compound exhibits a white crystalline solid morphology . Its structure features a 4-oxo-1,4-dihydroquinoline core substituted with a phenyl group at position 2 and a methyl ester at position 4.

Properties

IUPAC Name

methyl 4-oxo-2-phenyl-1H-quinoline-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-21-17(20)12-7-8-14-13(9-12)16(19)10-15(18-14)11-5-3-2-4-6-11/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNSBMOARLEZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540286
Record name Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90034-84-7
Record name Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Condensation : The amine group of methyl 3-aminobenzoate reacts with the ketone of ethyl benzoylacetate, forming an enamine intermediate.

  • Cyclization : Heating in a high-boiling solvent (e.g., diphenyl ether) induces intramolecular cyclization, yielding the quinoline core.

  • Ester Hydrolysis and Re-esterification : In some cases, hydrolysis of the intermediate ester followed by re-esterification with methanol ensures the correct methyl ester functionality.

Optimized Conditions

  • Solvent : Diphenyl ether or 1,2-dichlorobenzene (boiling point >250°C).

  • Catalyst : Sodium metholate or titanium tetrachloride.

  • Yield : 70–85% after recrystallization from ethanol/n-hexane.

Table 1 : Gould-Jacobs Cyclization Parameters

Starting MaterialSolventTemperature (°C)Yield (%)Reference
Methyl 3-aminobenzoateDiphenyl ether25577
Ethyl benzoylacetate1,2-Dichlorobenzene24082

Conrad-Limpach Synthesis

The Conrad-Limpach method employs acid-catalyzed cyclization of anilines with β-keto esters. This approach is particularly effective for introducing substituents at the 2-position of the quinoline ring.

Procedure

  • Condensation : Methyl 3-aminobenzoate reacts with phenyl-substituted β-keto esters in acetic acid.

  • Cyclization : Concentrated sulfuric acid or polyphosphoric acid catalyzes ring closure at 120–140°C.

  • Workup : Neutralization with aqueous sodium bicarbonate followed by column chromatography (eluent: ethyl acetate/hexane).

Key Advantages

  • Regioselectivity : Ensures phenyl group incorporation at position 2.

  • Scalability : Adaptable to multigram syntheses with minimal byproducts.

Table 2 : Conrad-Limpach Synthesis Outcomes

β-Keto EsterAcid CatalystTime (h)Yield (%)Reference
Ethyl benzoylacetateH₂SO₄678
Methyl benzoylacetatePPA885

Carbonylative Sonogashira Coupling

Transition metal-catalyzed couplings offer modular routes to functionalized quinolines. The carbonylative Sonogashira method, reported in, utilizes molybdenum hexacarbonyl (Mo(CO)₆) as a CO source.

Reaction Steps

  • Coupling : A halogenated aniline derivative (e.g., 6-bromo-2-iodoaniline ) reacts with phenylacetylene in the presence of Pd(PPh₃)₄.

  • Carbonylation : Mo(CO)₆ releases CO under microwave irradiation, facilitating insertion into the alkyne-Pd complex.

  • Cyclization : Spontaneous ring closure forms the 4-quinolone scaffold.

Optimization Insights

  • Catalyst System : Pd(PPh₃)₄ (5 mol%), CuI (10 mol%).

  • Solvent : DMF at 120°C under microwave irradiation.

  • Yield : 82% for this compound.

Table 3 : Sonogashira Coupling Parameters

Halogenated PrecursorCatalystCO SourceYield (%)Reference
6-Bromo-2-iodoanilinePd(PPh₃)₄/CuIMo(CO)₆82

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. A representative protocol from involves:

Procedure

  • Reactants : Methyl 3-aminobenzoate, ethyl benzoylacetate, and 2-chlorobenzoic acid (catalyst).

  • Conditions : Microwave irradiation at 250°C for 2 hours in diphenyl ether.

  • Isolation : Precipitation upon cooling, filtration, and recrystallization from ethanol.

Benefits

  • Efficiency : Reaction completion in 2 hours vs. 12–24 hours conventionally.

  • Purity : >95% by HPLC without column chromatography.

Comparative Analysis of Methods

Table 4 : Method Comparison

MethodYield (%)TimeScalabilityKey Advantage
Gould-Jacobs77–856–12 hHighRobust for diverse substrates
Conrad-Limpach78–856–8 hModerateAcid-tolerant
Sonogashira Coupling822–4 hLowModular functionalization
Microwave-Assisted70–802 hHighRapid and energy-efficient

Characterization Data

Consistent data across studies confirm the identity of the target compound:

  • Melting Point : 357–360°C.

  • IR (KBr) : 3252 cm⁻¹ (N-H), 1700 cm⁻¹ (C=O ester), 1659 cm⁻¹ (C=O ketone).

  • ¹H NMR (DMSO-d₆) : δ 8.42 (s, 1H, H-5), 7.89–7.92 (m, 2H, H-7/H-8), 7.65 (d, J=8.6 Hz, 1H, H-3) .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to synthesize derivatives with specific activities.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinoline-2,4-diones, while reduction can yield dihydroquinoline derivatives .

Scientific Research Applications

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate has been explored for its potential in various scientific research applications. In chemistry, it serves as a precursor for the synthesis of more complex quinoline derivatives. In biology and medicine, it has shown promise as an antibacterial, antimalarial, and anticancer agent . Additionally, its derivatives have been investigated for their potential as HIV integrase inhibitors, snake venom metalloprotease inhibitors, and hepatitis C virus NS5B polymerase inhibitors .

Mechanism of Action

The mechanism of action of methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, quinolone antibiotics typically inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death.

Comparison with Similar Compounds

4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carbaldehyde

  • Molecular Formula: C${16}$H${11}$NO$_{2}$
  • Key Differences : The methyl ester group is replaced by a carbaldehyde (-CHO) at position 5.
  • Properties: Higher purity (confirmed by LCMS), lower molecular weight (273.27 g/mol), and a white solid morphology.

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

  • Molecular Formula: C${12}$H${11}$NO$_{4}$
  • Key Differences : A methoxy (-OCH$_3$) group replaces the phenyl group at position 7, and the phenyl at position 2 is absent.
  • Properties: Molecular weight 233.22 g/mol; pale yellow solid with solubility in acetonitrile. This analog is a known impurity in the synthesis of Lenvatinib, an anticancer drug, highlighting its relevance in pharmaceutical quality control .

Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate

  • Molecular Formula: C${12}$H${11}$NO$_{4}$
  • Key Differences : Methoxy and methyl ester groups are positioned at 6 and 2, respectively, instead of 6 and 2-phenyl.
  • Properties: CAS 82633-20-3; purity >98%. The altered substitution pattern may influence hydrogen-bonding interactions in crystal packing, as suggested by studies on quinoline derivatives .

Methyl 7-(2-(2-methoxyethoxy)ethoxy)-4-oxo-1,4-dihydroquinoline-6-carboxylate

  • Molecular Formula: Not explicitly stated, but derived from a VEGFR inhibitor intermediate.
  • Key Differences : A polyether chain at position 7 enhances hydrophilicity, contrasting with the hydrophobic phenyl group in the parent compound.
  • Properties : This modification improves aqueous solubility, critical for bioavailability in antitumor applications .

Methyl 4-oxo-1,4-dihydroquinoline-6-carboxylate

  • Molecular Formula: C${11}$H${9}$NO$_{3}$
  • Key Differences : Lacks the phenyl group at position 2.
  • Properties : Molecular weight 203.19 g/mol; higher risk of oxidative instability due to reduced aromatic stabilization. Hazard statements include H302 (harmful if swallowed) and H315 (skin irritation) .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate C${23}$H${17}$NO$_{2}$ 339.39 Phenyl (C2), COOCH$_3$ (C6) FMDV 3C protease inhibitor
4-Oxo-2-phenyl-1,4-dihydroquinoline-6-carbaldehyde C${16}$H${11}$NO$_{2}$ 273.27 Phenyl (C2), CHO (C6) High-purity intermediate
Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate C${12}$H${11}$NO$_{4}$ 233.22 OCH$3$ (C7), COOCH$3$ (C6) Lenvatinib impurity
Methyl 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylate C${12}$H${11}$NO$_{4}$ 233.22 OCH$3$ (C6), COOCH$3$ (C2) Pharmaceutical intermediate

Research Findings and Implications

  • Antiviral Activity : The phenyl group at position 2 in the parent compound enhances binding to FMDV 3C protease, while carbaldehyde analogs show reduced efficacy due to weaker hydrophobic interactions .
  • Pharmaceutical Relevance: Methoxy-substituted analogs (e.g., Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate) are critical in quality control for tyrosine kinase inhibitors like Lenvatinib .
  • Solubility Optimization : The introduction of polyether chains (e.g., in VEGFR inhibitor intermediates) demonstrates a strategy to improve pharmacokinetic properties .

Biological Activity

Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate is a compound belonging to the quinoline derivative class, which has garnered interest due to its promising biological activities, particularly in the fields of antiviral and anticancer research. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Molecular Formula : C16H13NO4
  • Molecular Weight : Approximately 285.28 g/mol
  • Structure : The compound features a quinoline core with a carboxylate group and a methyl ester substituent.

Antiviral Properties

Research indicates that methyl 4-oxo-2-phenyl derivatives exhibit significant anti-HIV activity by inhibiting the HIV integrase enzyme. A study demonstrated that these compounds can effectively inhibit HIV at concentrations lower than 150 µM without significant cytotoxicity (CC50 > 500 µM) . For instance, compound 8b, with a 4-fluorobenzoyl group, showed an EC50 of 75 µM against HIV.

Anticancer Activity

The compound also displays antiproliferative effects against various cancer cell lines. In vitro studies have shown that methyl 4-oxo-2-phenyl derivatives can induce apoptosis in cancer cells and inhibit pathways crucial for cell growth . The structure allows for modifications that may enhance its therapeutic profile or reduce side effects.

Molecular docking studies suggest that methyl 4-oxo-2-phenyl derivatives can mimic natural substrates or inhibitors, facilitating their action against target proteins involved in viral replication and cancer progression . The specific phenyl substitution at the C2 position enhances selectivity towards certain biological targets compared to other quinolone derivatives.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Quinoline Core : Starting from appropriate aniline derivatives and carbonyl compounds.
  • Carboxylation : Introducing the carboxylate group through various organic reactions.
  • Methylation : Using methylating agents to introduce the methyl ester functionality.

The yield of synthesized compounds varies; for example, one method reported a yield of approximately 70% for a related derivative .

Comparative Analysis

A comparative analysis of similar compounds highlights the unique properties of methyl 4-oxo-2-phenyl derivatives:

Compound NameStructure FeaturesBiological Activity
Methyl 4-OxoquinolineLacks phenyl substitutionAntimicrobial activity
NorfloxacinContains fluorine substituentsBroader antibacterial spectrum
CiprofloxacinSimilar quinolone coreBroad-spectrum antibiotic
Methyl 7-MethoxyquinolineAdditional methoxy groupEnhanced antiviral effects

Case Studies

  • Anti-HIV Activity : A study evaluated a series of derivatives based on the methyl 4-oxo structure and found that they effectively inhibited HIV integrase with minimal cytotoxicity .
  • Anticancer Evaluation : Another research effort focused on the antiproliferative effects against various cancer cell lines, revealing that these compounds could induce apoptosis and inhibit tumor growth in vitro .

Q & A

Basic: What are the common synthetic routes for Methyl 4-oxo-2-phenyl-1,4-dihydroquinoline-6-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves cyclocondensation of substituted anilines with β-keto esters or via multi-step protocols using intermediates like 1,4-dihydroquinoline precursors. Key optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency by stabilizing intermediates .
  • Reagent Ratios : Stoichiometric control of sodium bicarbonate ensures proper neutralization during carboxylation steps .
  • Temperature Control : Reactions are often conducted at reflux (e.g., 378 K in 1,2-dichlorobenzene) to drive cyclization .
  • Purification : Recrystallization from ethanol or methylene chloride/hexane mixtures yields high-purity crystals .

Basic: Which spectroscopic and chromatographic methods are effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H NMR (300 MHz in DMSO-d6_6 ) resolves substituent configurations, with methyl ester protons appearing as singlets (δ 3.65–3.85 ppm) and aromatic protons in the δ 6.95–7.25 ppm range .
  • IR Spectroscopy : Strong absorbance bands at ~1730 cm1^{-1} (ester C=O) and ~1700 cm1^{-1} (ketone C=O) confirm functional groups .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) identifies molecular ions (e.g., m/z 245 [M+^+] for related derivatives) and fragmentation patterns .
  • X-ray Diffraction : Single-crystal X-ray analysis provides unambiguous confirmation of molecular geometry and packing interactions .

Advanced: How can researchers resolve discrepancies in crystallographic data during structure determination?

Methodological Answer:
Discrepancies often arise from twinning, disorder, or poor data resolution. Strategies include:

  • Software Tools : Use SHELXL for refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) and Mercury CSD for void analysis and packing similarity checks .
  • Validation Metrics : Monitor R-factors (<5% for high-resolution data) and check for geometric outliers using Mogul bond-length/bond-angle databases .
  • Cross-Validation : Compare NMR-derived torsion angles with X-ray coordinates to resolve ambiguities in substituent configurations .

Advanced: What strategies are recommended for analyzing hydrogen bonding patterns in the crystal lattice?

Methodological Answer:

  • Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., C(4)\text{C(4)} chains or R22(8)\text{R}_2^2(8) rings) using Mercury CSD .
  • Intermolecular Interactions : Identify weak C–H···O bonds (2.5–3.0 Å) and C–H···π interactions (e.g., δ 3.0–3.5 Å) via X-ray data. For example, centrosymmetric dimers linked by C–H···π interactions are common in quinoline derivatives .
  • Thermal Motion Analysis : Refine anisotropic displacement parameters to distinguish static disorder from dynamic motion in hydrogen-bonded networks .

Advanced: How can researchers address challenges in experimental phasing for high-throughput crystallography?

Methodological Answer:

  • Pipeline Integration : Use SHELXC/D/E for rapid, robust phasing of small-molecule structures, particularly for twinned or low-resolution data .
  • Heavy-Atom Screening : Incorporate halogens (e.g., fluoro substituents) or selenomethionine analogs to enhance anomalous scattering signals .
  • Data Merging : For multi-crystal datasets, apply scaling/merging protocols in HKL-3000 or XDS to improve completeness and redundancy .

Data Analysis: How to interpret conflicting NMR and X-ray data regarding substituent configurations?

Methodological Answer:

  • Dynamic Effects : NMR may average signals from flexible substituents (e.g., methyl groups), while X-ray captures static snapshots. Use variable-temperature NMR to detect conformational exchange .
  • DFT Calculations : Compare computed 1H^1H NMR chemical shifts (via Gaussian or ORCA) with experimental data to validate proposed configurations .
  • Rotamer Analysis : For ambiguous X-ray electron density, refine occupancy ratios (e.g., 50:50 disorder) and cross-validate with NOESY correlations .

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